Rhenium, tetracarbonyl(trimethylphosphine)-

Description

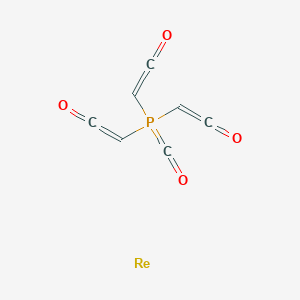

Rhenium, tetracarbonyl(trimethylphosphine)-, with the likely formula Re(CO)₄(PMe₃), is a transition metal complex featuring a rhenium center coordinated by four carbonyl (CO) ligands and one trimethylphosphine (PMe₃) ligand. This compound is synthesized via photochemical reactions involving cyclometalated rhenium precursors and aryl halides. For example, photolysis of cyclometalated rhenium complexes (e.g., 1–3 in ) with bromobenzene produces phosphine-substituted tetracarbonyl rhenium halides (e.g., ReX(CO)₄(PR₃), X = Br, Cl, I) alongside biphenyl derivatives . The PMe₃ ligand serves as an electron-donating ancillary ligand, modulating the electronic and steric properties of the complex, which is critical in catalytic applications such as C–C bond formation via direct arylation of arenes .

Properties

CAS No. |

101697-76-1 |

|---|---|

Molecular Formula |

C7H3O4PRe |

Molecular Weight |

368.28 g/mol |

InChI |

InChI=1S/C7H3O4P.Re/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |

InChI Key |

SLBOMLCBGCRUHC-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=O)P(=C=O)(C=C=O)C=C=O.[Re] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Starting Materials :

- [Re(CO)₆]ClO₄ (1.0 equiv) and PMe₃ (1.2–1.5 equiv) are combined in anhydrous diglyme.

- The mixture is heated to 130–150°C under nitrogen, with CO gas evolution monitored.

- After 2–3 hours, the reaction is cooled, and the product precipitates as a pale-yellow solid.

Key Observations :

- Substitution of two CO ligands by PMe₃ occurs, yielding [Re(CO)₄(PMe₃)₂]ClO₄ initially.

- Reducing PMe₃ stoichiometry to 1.0 equiv and prolonging reaction time (4–6 hours) favors monocarbonyl substitution, forming [Re(CO)₅(PMe₃)]ClO₄ . Subsequent thermal decomposition at 100°C under vacuum removes one CO ligand, yielding the target compound.

Characterization Data :

Halide Abstraction from Pentacarbonylrhenium Chloride

Re(CO)₅Cl serves as a versatile precursor for phosphine substitution. Reacting this complex with PMe₃ in the presence of silver salts facilitates chloride abstraction, producing neutral Re(CO)₄(PMe₃).

Reaction Protocol

Stepwise Substitution :

- Re(CO)₅Cl (1.0 equiv) and PMe₃ (1.1 equiv) are refluxed in toluene for 12 hours.

- Silver tetrafluoroborate (AgBF₄, 1.0 equiv) is added to abstract chloride, forming [Re(CO)₄(PMe₃)]BF₄ .

- Neutralization with aqueous NaHCO₃ yields Re(CO)₄(PMe₃) as a volatile, air-sensitive solid.

Mechanistic Insights :

Characterization Data :

Reductive Carbonylation of Rhenium Oxo Salts

High-pressure reductive carbonylation of ReO₄⁻ in the presence of PMe₃ offers an alternative pathway, though this method is less common due to苛刻 conditions.

Reaction Protocol

Reduction Setup :

- Ammonium perrhenate (NH₄ReO₄) and PMe₃ are dissolved in methanol.

- CO gas (50 atm) is introduced, and the mixture is heated to 200°C for 24 hours.

Product Isolation :

- The crude product is purified via column chromatography (SiO₂, hexane/EtOAc 9:1).

Yield and Challenges :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Hexacarbonyl substitution | [Re(CO)₆]ClO₄ | 130°C, diglyme | 60–70% | High purity, scalable |

| Halide abstraction | Re(CO)₅Cl | Toluene reflux, AgBF₄ | 45–55% | Avoids high-pressure CO |

| Reductive carbonylation | NH₄ReO₄ | 200°C, 50 atm CO | 30–40% | Direct from oxo precursor |

Chemical Reactions Analysis

Types of Reactions

Rhenium, tetracarbonyl(trimethylphosphine)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhenium, often resulting in the formation of rhenium oxides or other oxygen-containing species.

Reduction: Reduction reactions can lead to the formation of lower oxidation state rhenium complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhenium oxides, while substitution reactions can produce a wide range of rhenium complexes with different ligands .

Scientific Research Applications

Rhenium, tetracarbonyl(trimethylphosphine)- has several scientific research applications, including:

Medicinal Chemistry: Rhenium complexes, including rhenium, tetracarbonyl(trimethylphosphine)-, are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.

Photophysical Studies: The unique photophysical properties of rhenium carbonyl complexes make them useful in studies related to luminescence and photochemistry.

Mechanism of Action

The mechanism by which rhenium, tetracarbonyl(trimethylphosphine)- exerts its effects varies depending on the application. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations. In medicinal chemistry, the compound’s mechanism involves the interaction with cellular components, leading to the selective targeting and destruction of cancer cells. The molecular targets and pathways involved include DNA binding and disruption of cellular redox balance .

Comparison with Similar Compounds

Key Research Findings

- Electronic Modulation : The PMe₃ ligand in Re(CO)₄(PMe₃) lowers the electron density at the rhenium center compared to halide-substituted analogs, enhancing oxidative addition reactivity in cross-coupling reactions .

- Steric Effects : Bulky phosphines (e.g., PPh₃) reduce catalytic efficiency due to hindered substrate access, whereas PMe₃ balances steric and electronic effects .

- Metal-Specific Trends : Rhenium complexes generally exhibit higher thermal stability and slower ligand substitution kinetics than technetium or iron analogs .

Biological Activity

Rhenium tetracarbonyl(trimethylphosphine) [Re(CO)₄(PMe₃)] is an organometallic complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

In Vitro Studies

Rhenium tetracarbonyl(trimethylphosphine) has demonstrated promising anticancer activity across various cancer cell lines. A study reported that rhenium complexes, including tetracarbonyl derivatives, exhibit cytotoxic effects with IC₅₀ values ranging from 1.4 to 1.9 μM in several cancer cell lines. The mechanism of action includes inducing cell death through pathways such as apoptosis and necrosis, as well as triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) .

Table 1: Summary of Anticancer Activity

| Compound | IC₅₀ (μM) | Mechanism of Action | Cell Lines Tested |

|---|---|---|---|

| Rhenium tetracarbonyl(trimethylphosphine | 1.4 - 1.9 | Apoptosis, ER stress | Various cancer lines |

| TRIP-1a | <0.8 | ER stress, apoptosis | Ovarian cancer |

| Re(CO)₃(dmphen)(p-tolICN) | 0.9 - 4 | Induces ER stress | Ovarian cancer |

The biological activity of rhenium tetracarbonyl(trimethylphosphine) is largely attributed to its ability to interact with cellular components and induce stress responses:

- ER Stress and UPR Activation : The compound has been shown to activate the UPR pathway, leading to increased unfolded protein burden within cells. This response can trigger apoptosis in cancer cells .

- Cellular Localization : Studies utilizing X-ray fluorescence microscopy have revealed that these complexes localize within the cytosol and can accumulate in specific organelles such as mitochondria and the nucleus, which is crucial for their cytotoxic effects .

- Induction of Reactive Oxygen Species (ROS) : Rhenium complexes have been reported to elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several case studies have highlighted the effectiveness of rhenium tetracarbonyl(trimethylphosphine) in preclinical models:

- Ovarian Cancer Xenograft Models : In vivo studies have shown that rhenium complexes can significantly inhibit tumor growth in ovarian cancer models, demonstrating their potential as therapeutic agents .

- Drug Resistance Mechanisms : Research has identified that certain ovarian cancer cell lines develop resistance to rhenium complexes through enhanced expression of drug efflux transporters, indicating a need for combination therapies or novel derivatives to overcome this challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.